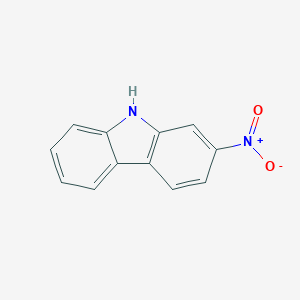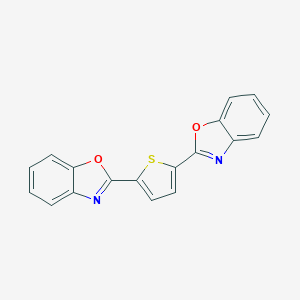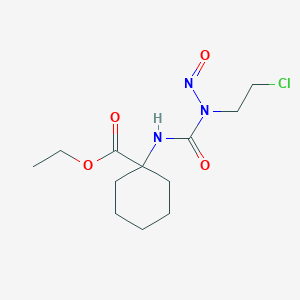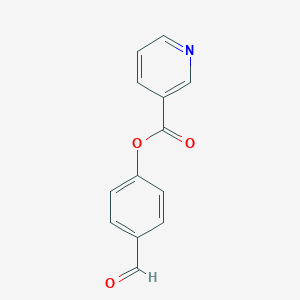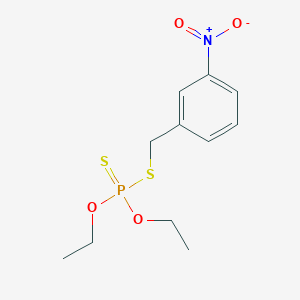
Phosphorodithioic acid, O,O-diethyl S-m-nitrobenzyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorodithioic acid, O,O-diethyl S-m-nitrobenzyl ester, commonly known as Paraoxon, is a highly toxic organophosphate compound. It is a potent cholinesterase inhibitor that has been widely used in scientific research to study the mechanism of action of acetylcholinesterase and butyrylcholinesterase.
Mécanisme D'action
Paraoxon acts as a cholinesterase inhibitor by binding irreversibly to the active site of acetylcholinesterase and butyrylcholinesterase. This results in the accumulation of acetylcholine and other neurotransmitters in the synaptic cleft, leading to overstimulation of the nervous system.
Effets Biochimiques Et Physiologiques
Paraoxon exposure can lead to a range of biochemical and physiological effects, including respiratory distress, convulsions, and death. It can also cause long-term neurological damage, such as cognitive impairment, memory loss, and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Paraoxon in lab experiments is its potency as a cholinesterase inhibitor, which allows for the precise study of the enzyme's mechanism of action. However, its high toxicity also poses a significant risk to researchers and requires careful handling and disposal.
Orientations Futures
Future research on Paraoxon could focus on developing safer and more effective cholinesterase inhibitors for use in the treatment of neurological disorders such as Alzheimer's disease. Other areas of investigation could include the development of new methods for detecting and monitoring Paraoxon exposure in the environment and in human populations.
Méthodes De Synthèse
Paraoxon is synthesized by the reaction of diethyl phosphorochloridate with m-nitrobenzyl alcohol in the presence of a base. The resulting product is then treated with sodium sulfide to form the corresponding dithiophosphate ester.
Applications De Recherche Scientifique
Paraoxon has been widely used in scientific research to study the mechanism of action of acetylcholinesterase and butyrylcholinesterase. It has also been used to investigate the structure and function of these enzymes and their role in the nervous system.
Propriétés
Numéro CAS |
13286-40-3 |
|---|---|
Nom du produit |
Phosphorodithioic acid, O,O-diethyl S-m-nitrobenzyl ester |
Formule moléculaire |
C11H16NO4PS2 |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
diethoxy-[(3-nitrophenyl)methylsulfanyl]-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H16NO4PS2/c1-3-15-17(18,16-4-2)19-9-10-6-5-7-11(8-10)12(13)14/h5-8H,3-4,9H2,1-2H3 |
Clé InChI |
MIFPMXSEMTYMRE-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(OCC)SCC1=CC(=CC=C1)[N+](=O)[O-] |
SMILES canonique |
CCOP(=S)(OCC)SCC1=CC(=CC=C1)[N+](=O)[O-] |
Autres numéros CAS |
13286-40-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



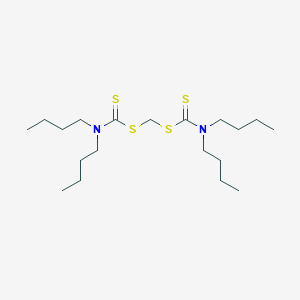
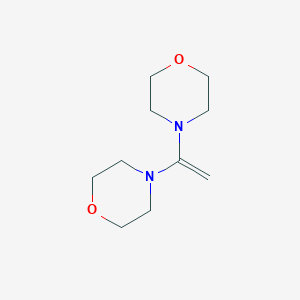
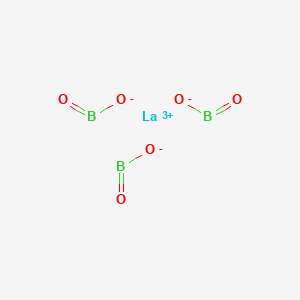

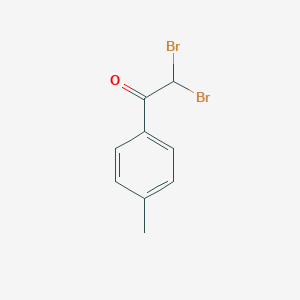
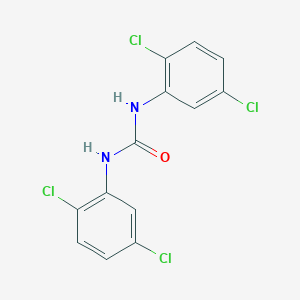
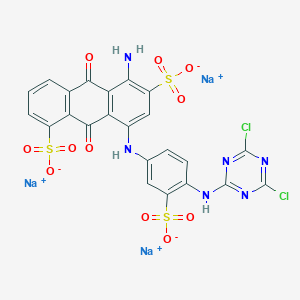
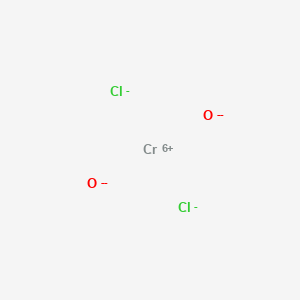
![4-Hydrazinothieno[2,3-d]pyrimidine](/img/structure/B80078.png)
